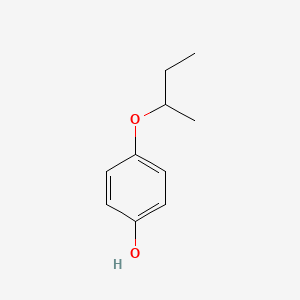

4-(Butan-2-yloxy)phenol

Description

This compound belongs to the family of alkyloxy phenols, where the oxygen atom bridges the aromatic ring and an alkyl chain. The branched structure of the butan-2-yloxy group introduces steric effects and influences electronic properties, such as electron-donating capacity via the ether linkage.

Properties

IUPAC Name |

4-butan-2-yloxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-3-8(2)12-10-6-4-9(11)5-7-10/h4-8,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJNFFWBHMBEMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60551821 | |

| Record name | 4-[(Butan-2-yl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70476-61-8 | |

| Record name | 4-[(Butan-2-yl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Butan-2-yloxy)phenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with sec-butyl alcohol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions to facilitate the substitution process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(Butan-2-yloxy)phenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert quinones back to phenols.

Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenolic hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine and nitric acid are used under acidic conditions.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Halogenated or nitrated phenols

Scientific Research Applications

4-(Butan-2-yloxy)phenol is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in studies involving enzyme inhibition and protein interactions.

Medicine: Research on its potential therapeutic effects and drug development is ongoing.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Butan-2-yloxy)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The butan-2-yloxy group can influence the compound’s lipophilicity and membrane permeability, affecting its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Branching and Solubility

- 4-(Butan-2-yloxy)phenol vs. 4-(tert-Butoxy)phenol: The branched butan-2-yloxy group in this compound enhances solubility in polar solvents (e.g., methanol/water) compared to the bulkier tert-butoxy substituent. For example, in coordination network assembly, compounds with branched substituents (e.g., rac-2 derived from 4-(butan-2-yloxy)benzaldehyde) exhibit higher solubility in ethanol than tert-butoxy analogs .

- 4-(Methoxymethyl)phenol and 4-(Ethoxymethyl)phenol: These compounds, isolated from Pleione bulbocodioides, feature linear alkoxymethyl groups. The shorter methoxy/ethoxy chains reduce steric hindrance but may limit solubility in non-polar solvents compared to branched butan-2-yloxy derivatives .

Electronic and Optical Properties

- 4-Phenylphenol (Biphenyl-4-ol): This compound (CAS 92-69-3) replaces the alkoxy group with a phenyl ring, creating an extended π-conjugated system. However, its higher molecular weight (170.21 g/mol) and aromaticity enhance thermal stability .

- 4-(p-Hydroxyphenyl)-2-butanone (Raspberry Ketone): With a ketone group instead of an ether, this compound (CAS 5471-51-2) exhibits hydrogen-bonding capability and a lower molecular weight (164.2 g/mol). Its UV absorption profile differs significantly due to the electron-withdrawing ketone, which reduces π→π* transition intensities compared to this compound .

Nonlinear Optical (NLO) Potential

While direct data on this compound’s NLO properties are absent, insights can be inferred from structurally related imidazole-phenol hybrids (e.g., 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol). These compounds exhibit:

- Third-order nonlinear susceptibility (χ⁽³⁾): ~2.26 × 10⁻⁶ esu.

- Negative nonlinear refractive index (n₂): Indicates self-focusing behavior under laser irradiation.

- Low bandgap energy (2.54 eV): Facilitates charge transfer transitions, critical for NLO activity . The butan-2-yloxy group in this compound may similarly enhance NLO responses by promoting intramolecular charge transfer (ICT) through its electron-donating ether linkage.

Data Tables

Table 1: Physicochemical Comparison of Phenolic Derivatives

Table 2: NLO Properties of Related Compounds (Inferred)

Biological Activity

4-(Butan-2-yloxy)phenol, a phenolic compound, has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article provides a detailed overview of its biological activity, including mechanisms, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by a phenolic hydroxyl group attached to a butan-2-yloxy substituent. This structure allows for significant interactions with biological macromolecules, particularly enzymes and receptors. The phenolic hydroxyl group can engage in hydrogen bonding, which is crucial for its biological activity.

Molecular Formula

- Chemical Formula : C11H16O2

- Molecular Weight : 184.25 g/mol

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The phenolic hydroxyl group can inhibit enzyme activity by binding to the active sites of enzymes, potentially leading to modulation of metabolic pathways.

- Antioxidant Activity : The compound exhibits antioxidant properties, which may help mitigate oxidative stress in cells .

- Cell Signaling Modulation : It may influence cell signaling pathways through receptor interactions, impacting cellular responses such as proliferation and apoptosis .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties against various pathogens. In vitro studies demonstrate its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through oxidative stress mechanisms. For instance, a study reported that derivatives of phenolic compounds similar to this compound exhibited significant cytotoxic effects on HeLa and SW48 cancer cells .

Case Studies

-

Antioxidant Effects in Cancer Cells :

A study investigated the effect of this compound on oxidative stress markers in oral cancer cells. Results indicated that treatment led to increased levels of reactive oxygen species (ROS), which contributed to decreased cell viability and induced apoptosis . -

Enzyme Inhibition Studies :

Another research focused on the inhibition of specific enzymes by this compound. The compound was found to inhibit human alpha-thrombin effectively, showcasing its potential as a therapeutic agent for thrombotic disorders .

Research Findings Summary

| Study Focus | Findings | Implications |

|---|---|---|

| Antimicrobial Activity | Effective against various bacteria | Potential for new antimicrobial agents |

| Anticancer Activity | Induces apoptosis in cancer cells | Possible use in cancer therapy |

| Enzyme Inhibition | Inhibits human alpha-thrombin | Therapeutic applications in thrombotic conditions |

Future Directions

The promising biological activities of this compound warrant further investigation. Future studies should focus on:

- In Vivo Studies : To validate the findings from in vitro experiments and assess the safety and efficacy in animal models.

- Mechanistic Studies : To elucidate the precise molecular pathways involved in its biological effects.

- Structure-Activity Relationship (SAR) : Exploring modifications to enhance its potency and selectivity against specific targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.